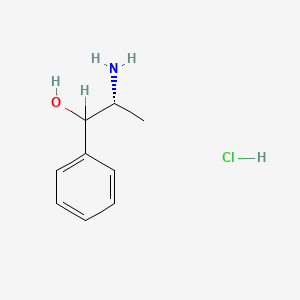

d-Norephedrine hydrochloride

Description

General Overview of d-Norephedrine Hydrochloride within the Phenylpropanolamine Chemical Class

This compound, with the IUPAC name (1S,2R)-2-amino-1-phenylpropan-1-ol hydrochloride, is a specific stereoisomer of the compound more broadly known as phenylpropanolamine (PPA). nih.govchemspider.com Phenylpropanolamine belongs to the substituted phenethylamine (B48288) and amphetamine chemical classes. wikipedia.org Structurally, it consists of a phenyl group attached to a propanol (B110389) backbone with an amino group at the second carbon, classifying it as a β-hydroxyamphetamine. wikipedia.org

The term "norephedrine" refers to a pair of diastereomers, with d-norephedrine being the (1S,2R) stereoisomer and l-norephedrine being the (1R,2S) stereoisomer. nih.govwikipedia.org These are distinct from their other diastereomeric pair, norpseudoephedrine (B1213554) (which includes d-norpseudoephedrine, also known as cathine). wikipedia.orgnih.gov As a hydrochloride salt, the compound is formulated to improve its stability and solubility for research applications. nih.gov It is a psychoactive amphetamine that functions as a potent norepinephrine (B1679862) releasing agent. caymanchem.comcaymanchem.com It is less effective as a dopamine (B1211576) releasing agent and does not significantly affect serotonin (B10506) release. caymanchem.comcaymanchem.com In research settings, it is often supplied as a crystalline solid. caymanchem.comcaymanchem.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1S,2R)-2-amino-1-phenylpropan-1-ol hydrochloride | nih.govchemspider.com |

| Synonyms | (+)-Norephedrine hydrochloride, Phenylpropanolamine hydrochloride | nih.govchemicalbook.com |

| Molecular Formula | C₉H₁₃NO · HCl | caymanchem.comcaymanchem.com |

| Molecular Weight | 187.67 g/mol | cymitquimica.comsigmaaldrich.com |

| CAS Number | 40626-29-7 | chemicalbook.com |

| Appearance | Crystalline solid | caymanchem.comcaymanchem.com |

| Melting Point | 174-176 °C | chemicalbook.com |

Historical Context of its Discovery and Early Chemical Synthesis

The study and synthesis of specific stereoisomers of phenylpropanolamine, such as d-norephedrine, evolved from the broader investigation of ephedrine (B3423809) and its related compounds. An early notable method for producing an optically active form of norephedrine (B3415761) was documented in 1966. This research detailed a stereoselective synthesis of l-norephedrine hydrochloride starting from the amino acid D-phenylalanine, highlighting a pathway to create specific stereoisomers from readily available chiral precursors. nih.gov

Later synthetic routes have been developed to achieve higher purity and yield. One such method involves the use of (1R,2S)-(-)-2-amino-1-phenyl-1-(tert.butyldimethylsilyloxy)-propane as a starting material. chemicalbook.com In this process, the starting compound is dissolved in dry tetrahydrofuran (B95107) (THF) and added to a solution of lithium aluminium hydride (LiAlH₄), also in THF, under reflux. chemicalbook.com After a period of stirring, the reaction is quenched, and the resulting crude product is purified. chemicalbook.com To form the hydrochloride salt, the product is dissolved in ethanol, and an ethanolic solution of hydrogen chloride (HCl) is added. chemicalbook.com The final crystalline product, this compound, is precipitated by adding dry ether and then filtered. chemicalbook.com This method demonstrates a controlled chemical pathway to isolate the desired d-(+)-norephedrine hydrochloride isomer. chemicalbook.com

Academic and Industrial Research Significance of this compound

In academic and industrial laboratories, this compound serves several important functions, primarily as a chemical reagent and reference standard. Its well-defined stereochemistry makes it a valuable tool in forensic and research applications for the identification and quantification of phenylpropanolamine and related compounds. caymanchem.com

A significant area of its use is as a precursor or building block in the synthesis of more complex molecules. For instance, (1S,2R)-(+)-Norephedrine hydrochloride is used in the preparation of pyrrolopyridines. chemicalbook.comchemicalbook.com These synthesized pyrrolopyridines have been investigated as inhibitors of extracellular signal-regulated kinase (ERK), indicating their potential in targeted biochemical research. chemicalbook.comchemicalbook.com

Furthermore, the compound is central to pharmacodynamic studies aimed at understanding the interactions between stereoisomers and biological targets. Research has characterized the in-vitro activity of ephedrine-related stereoisomers, including d-norephedrine, at biogenic amine transporters. caymanchem.comcaymanchem.com These studies have confirmed its selective action as a potent substrate for the norepinephrine transporter, with much lower activity at the dopamine transporter and negligible effects on the serotonin transporter. caymanchem.comcaymanchem.com This selectivity makes it a useful agent for research into the function of the norepinephrine system.

Table 2: Research Applications of this compound

| Application Area | Description | Source |

|---|---|---|

| Chemical Synthesis | Used as a starting material in the preparation of pyrrolopyridines, which function as ERK inhibitors. | chemicalbook.comchemicalbook.com |

| Analytical Standard | Employed as an analytical reference standard in forensic and research settings for the identification of PPA. | caymanchem.com |

| Pharmacological Research | Studied for its selective action as a norepinephrine releasing agent to investigate the function of the norepinephrine transporter system. | caymanchem.comcaymanchem.com |

| Stereochemical Studies | Used in comparative studies to understand how different stereoisomers of a compound interact with biological receptors and transporters. | caymanchem.comcaymanchem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H14ClNO |

|---|---|

Molecular Weight |

187.66 g/mol |

IUPAC Name |

(2R)-2-amino-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9?;/m1./s1 |

InChI Key |

DYWNLSQWJMTVGJ-DZQWQCQZSA-N |

Isomeric SMILES |

C[C@H](C(C1=CC=CC=C1)O)N.Cl |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N.Cl |

Origin of Product |

United States |

Stereochemistry and Isomeric Relationships of D Norephedrine Hydrochloride

Stereoisomeric Forms and Designations

d-Norephedrine hydrochloride is one of the four stereoisomers of phenylpropanolamine. The "d" designation refers to its dextrorotatory nature, meaning it rotates plane-polarized light to the right (+). Its systematic stereochemical designation under the Cahn-Ingold-Prelog (CIP) system is (1S,2R). nih.govchemicalbook.com

The four stereoisomers of phenylpropanolamine consist of two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The other two relationships are diastereomeric.

The stereoisomers are:

d-(+)-Norephedrine : The (1S,2R) enantiomer.

l-(-)-Norephedrine : The (1R,2S) enantiomer. mdma.ch

d-(+)-Norpseudoephedrine (Cathine) : The (1S,2S) enantiomer. pharmacompass.comwikipedia.org

l-(-)-Norpseudoephedrine : The (1R,2R) enantiomer. wikipedia.org

d-Norephedrine and l-norephedrine are enantiomers of each other. Similarly, d-norpseudoephedrine and l-norpseudoephedrine form another enantiomeric pair.

Table 1: Stereoisomers of Phenylpropanolamine

| Common Name | Systematic Name (CIP Designation) | Optical Rotation | Enantiomeric Relationship |

|---|---|---|---|

| d-Norephedrine | (1S,2R)-2-amino-1-phenylpropan-1-ol | dextrorotatory (+) | Enantiomers |

| l-Norephedrine | (1R,2S)-2-amino-1-phenylpropan-1-ol | levorotatory (-) | |

| d-Norpseudoephedrine (Cathine) | (1S,2S)-2-amino-1-phenylpropan-1-ol | dextrorotatory (+) | Enantiomers |

| l-Norpseudoephedrine | (1R,2R)-2-amino-1-phenylpropan-1-ol | levorotatory (-) |

Diastereomeric Relationships: Norephedrine (B3415761) versus Norpseudoephedrine (B1213554) Series

Diastereomers are stereoisomers that are not mirror images of each other. In the context of phenylpropanolamine, any norephedrine isomer is a diastereomer of any norpseudoephedrine isomer. For example, d-norephedrine ((1S,2R)) is a diastereomer of both d-norpseudoephedrine ((1S,2S)) and l-norpseudoephedrine ((1R,2R)).

The fundamental difference between the norephedrine and norpseudoephedrine series lies in the relative configuration of the hydroxyl and amino groups around the C1-C2 bond.

Norephedrine (erythro) : The substituents on the chiral carbons are arranged in a configuration analogous to the sugar erythrose. When drawn in a Fischer projection with the phenyl group at the top, the hydroxyl and amino groups are on opposite sides.

Norpseudoephedrine (threo) : This series has a configuration analogous to the sugar threose. In a Fischer projection, the hydroxyl and amino groups are on the same side.

This difference in spatial arrangement means that diastereomers have different physical properties, such as melting points, boiling points, and solubility, which allows them to be separated by conventional laboratory techniques like crystallization or chromatography. nih.gov A benzylic inversion synthetic procedure can be used to invert the configuration of the hydroxyl group, converting a norephedrine isomer into its corresponding norpseudoephedrine diastereomer. tandfonline.com

Table 2: Comparison of Norephedrine and Norpseudoephedrine Series

| Series | Relative Stereochemistry | Example Isomers | Relationship |

|---|---|---|---|

| Norephedrine | erythro | (1S,2R) and (1R,2S) | Diastereomers |

| Norpseudoephedrine | threo | (1S,2S) and (1R,2R) |

Enantiomeric Resolution Methodologies in Research

Since enantiomers possess identical physical properties in an achiral environment, their separation (a process called enantiomeric or chiral resolution) requires a chiral environment. Several research methodologies have been developed for the resolution of norephedrine enantiomers.

Chiral Chromatography : This is a primary method for separating enantiomers.

Chiral Stationary Phases (CSPs) : High-performance liquid chromatography (HPLC) columns packed with a chiral stationary phase are effective. For instance, a crown ether-based CSP (S-18-crown-6-ether) has been used for the direct isocratic resolution of racemic norephedrine without derivatization. researchgate.net

Chiral Derivatizing Agents (CDAs) : A common strategy involves reacting the racemic mixture with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. Reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) tandfonline.com and (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) faa.gov have been successfully used to form diastereomeric derivatives of norephedrine, which are then resolved.

Capillary Electrophoresis (CE) : This technique offers high separation efficiency. Chiral selectors are added to the background electrolyte to interact differently with each enantiomer, leading to different migration times. Cyclodextrins (CDs) and their derivatives, such as sulfated β-CDs like HDAS-β-CD, have proven to be highly suitable chiral selectors for the CE enantioseparation of norephedrine. nih.gov

Dynamic Kinetic Resolution (DKR) : Advanced synthetic methods, such as asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution, can be employed to stereoselectively prepare a single enantiomer from a racemic starting material with high efficiency. researchgate.net

Table 3: Enantiomeric Resolution Methodologies for Norephedrine

| Methodology | Principle | Example from Research |

|---|---|---|

| HPLC with Chiral Stationary Phase | Differential interaction of enantiomers with a chiral solid support. | Use of crown ether-based columns (CR(+)). researchgate.net |

| Derivatization followed by Chromatography | Conversion of enantiomers into separable diastereomers. | Reaction with GITC or MTPA followed by LC or GC-MS. tandfonline.comfaa.gov |

| Capillary Electrophoresis (CE) | Differential migration in an electric field due to interaction with a chiral selector. | Use of cyclodextrins (e.g., HDAS-β-CD) as chiral selectors. nih.gov |

| Dynamic Kinetic Resolution (DKR) | Asymmetric synthesis that converts a racemate into a single pure enantiomer. | Asymmetric transfer hydrogenation using chiral Rhodium complexes. researchgate.net |

Impact of Chirality on Chemical Reactivity and Intermolecular Interactions

Chirality is not merely a structural curiosity; it fundamentally governs how a molecule interacts with other chiral entities and dictates its chemical reactivity in stereoselective reactions. The specific three-dimensional arrangement of the functional groups in d-(+)-norephedrine determines its utility in asymmetric synthesis and its interactions in biological and analytical systems.

Asymmetric Synthesis : Enantiomerically pure compounds like norephedrine derivatives are valuable as chiral auxiliaries. researchgate.netsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed. For example, (1R,2S)-(-)-Norephedrine, the enantiomer of d-norephedrine, is used to create chiral catalysts for reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing secondary alcohols with high optical purity. researchgate.net The fixed stereochemistry of the norephedrine backbone sterically directs the approach of reagents, favoring the formation of one enantiomer of the product over the other. msu.edu (1S,2R)-(+)-Norephedrine hydrochloride has also been utilized in the preparation of pyrrolopyridines, which function as ERK inhibitors. chemicalbook.comchemicalbook.com

Intermolecular Interactions : The precise spatial orientation of the hydroxyl, amino, and phenyl groups allows for specific intermolecular interactions, such as hydrogen bonding and steric hindrance. These interactions are the basis for chiral recognition. In analytical separation, a chiral selector in a CE or HPLC system forms transient, diastereomeric complexes with each enantiomer. nih.gov The stability of these complexes differs due to different steric and electronic interactions, causing one enantiomer to be retained longer or migrate slower than the other. nih.gov Similarly, the interaction of a chiral drug with a biological receptor, which is itself a chiral macromolecule, is highly stereospecific, as the "fit" between the drug and the receptor's binding site is dependent on their respective shapes. pace.edumdpi.com

Synthetic Methodologies for D Norephedrine Hydrochloride

Chemo-Catalytic Synthesis Routes

Chemo-catalytic methods leverage chiral catalysts and auxiliaries to direct the formation of the desired stereoisomer from prochiral or racemic precursors. These routes are characterized by their versatility and the ability to operate under a wide range of reaction conditions.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create the desired chiral centers from a prochiral substrate in a single step. A prominent method for synthesizing norephedrine (B3415761) stereoisomers is asymmetric transfer hydrogenation (ATH). nih.govsigmaaldrich.com This technique, often accompanied by dynamic kinetic resolution, can stereoselectively prepare each of the enantiomers of both norephedrine and norpseudoephedrine (B1213554) from a common precursor. nih.gov

One such process employs a prochiral cyclic sulfamidate imine derived from racemic 1-hydroxy-1-phenyl-propan-2-one. nih.govsigmaaldrich.com The stereoselective reduction is catalyzed by well-defined chiral Rhodium complexes, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), using a mixture of formic acid and triethylamine (B128534) (HCO₂H/Et₃N) as the hydrogen source. nih.govsigmaaldrich.com These reactions proceed under mild conditions, typically at room temperature, and can be completed in as little as 15 minutes. nih.govsigmaaldrich.com The choice of the catalyst's chirality dictates which enantiomer of the product is formed, allowing for access to all possible stereoisomers. researchgate.net

| Catalyst | Starting Material | Product Stereoisomer | Key Features |

| (S,S)- or (R,R)-Cp*RhCl(TsDPEN) | Racemic 1-hydroxy-1-phenyl-propan-2-one (as cyclic sulfamidate imine) | Enantiomers of norephedrine and norpseudoephedrine | Asymmetric Transfer Hydrogenation (ATH) with Dynamic Kinetic Resolution (DKR) |

Diastereoselective Synthesis Strategies

Diastereoselective synthesis focuses on controlling the relative configuration of the two chiral centers. The distinction between norephedrine and norpseudoephedrine lies in this relative stereochemistry. Norephedrine isomers possess the erythro configuration, where, in a Fischer projection with the phenyl group at the top, the hydroxyl and amino groups are on opposite sides. In contrast, norpseudoephedrine isomers have the threo configuration, with these groups on the same side.

Achieving the desired erythro diastereomer of d-norephedrine often involves the stereocontrolled reduction of an α-aminoketone precursor. The stereochemical outcome is influenced by the choice of reducing agent and the nature of the protecting group on the nitrogen atom.

Enantioselective Synthesis via Kinetic Resolution

Kinetic resolution is a technique for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. In a dynamic kinetic resolution (DKR) process, the slower-reacting enantiomer is continuously racemized, allowing for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure product. wikipedia.org

This approach is highly effective when combined with asymmetric transfer hydrogenation for the synthesis of norephedrine. nih.gov The process starts with a racemic intermediate that can be rapidly interconverted between its (R) and (S) forms. researchgate.netwikipedia.org A chiral catalyst then selectively hydrogenates one of the enantiomers much faster than the other. nih.govwikipedia.org The rapid racemization ensures that the substrate pool for the preferred enantiomer is constantly replenished, driving the reaction to yield a single stereoisomer with high enantiomeric and diastereomeric purity. nih.govresearchgate.net The use of a Noyori-type chiral Rh-catalyst in the presence of a hydrogen source like a formic acid/triethylamine mixture has proven effective for this transformation. researchgate.net

Multi-step Reaction Sequences

Multi-step syntheses construct the target molecule sequentially, often starting from simple, achiral building blocks. One established route begins with benzaldehyde (B42025) and nitroethane. researchgate.net These starting materials undergo a Henry reaction to form 1-phenyl-2-nitropropanol, which is then subjected to catalytic reduction using hydrogen and a catalyst like Raney nickel. researchgate.net This reduction step converts the nitro group to an amine and can be controlled to influence the stereochemical outcome. The resulting racemic norephedrine must then be resolved into its separate d- and l-isomers using a resolving agent. researchgate.net

Another specific multi-step synthesis yielding (1R,2S)-(-)-Norephedrine hydrochloride involves the following sequence:

A solution of (1R,2S)-(-)-2-amino-1-phenyl-1-(tert.butyldimethylsilyloxy)-propane in dry tetrahydrofuran (B95107) (THF) is added to a solution of lithium aluminium hydride (LiAlH₄) in dry THF. chemicalbook.com

After stirring, the reaction is quenched, and the resulting salts are filtered off. chemicalbook.com

The crude product is dissolved in ethanol, and ethanolic HCl is added. chemicalbook.com

The mixture is evaporated, and the final crystalline product is precipitated by the addition of dry ether, yielding the hydrochloride salt with a purity of over 99%. chemicalbook.com

Biocatalytic Synthesis Routes

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity, often under mild, environmentally benign conditions. For the synthesis of d-Norephedrine hydrochloride, enzyme-catalyzed reactions offer a powerful alternative to traditional chemical methods.

Enzyme-Catalyzed Stereoselective Transformations

Multi-enzyme cascades have been developed to produce all four stereoisomers of nor(pseudo)ephedrine from inexpensive, achiral starting materials in as few as two steps. rsc.org These biocatalytic strategies typically involve a carbon-carbon bond-forming step followed by a stereoselective amination step. rsc.orgunife.itresearchgate.net

A common two-step biocatalytic approach involves:

Carboligation: An (R)-selective thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase, such as acetohydroxyacid synthase, catalyzes the condensation of benzaldehyde and pyruvate (B1213749) to form (R)-phenylacetylcarbinol ((R)-PAC). rsc.orggoogle.com This intermediate is a key precursor for (1R,2S)-norephedrine.

Transamination: The resulting (R)-PAC is then aminated using a stereoselective ω-transaminase (ω-TA). The choice of transaminase determines the final stereochemistry. An (S)-selective ω-transaminase converts (R)-PAC into (1R,2S)-norephedrine (l-Norephedrine) with excellent optical purity (ee >99% and de >98%). rsc.org

Similarly, a two-step sequence using an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) for the carboligation step, followed by transamination with either an (S)- or (R)-selective amine transaminase (ATA), has been designed for the preparation of (1S)-nor(pseudo)ephedrine analogues. unife.itresearchgate.netlivescience.io

Another advanced biocatalytic strategy is a one-pot cascade that combines an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine (B10760859) dehydrogenase (AlaDH) to create a redox-neutral network. nih.govnih.gov This system can convert 1-phenylpropane-1,2-diols into the corresponding phenylpropanolamines with high yields (up to 95%) and exceptional optical purities (enantiomeric and diastereomeric ratios up to >99.5%). nih.govnih.gov The specific regio- and stereoselectivities of the chosen ADHs and ωTAs are harnessed to produce the desired stereoisomer. For instance, (1R,2S)-norephedrine was obtained in 76% yield and perfect optical purity (er >99.5%; dr >99.5%) by combining Ls-ADH with Cv(S)-ωTA. nih.gov

| Enzyme Cascade | Starting Material | Intermediate | Product | Stereoselectivity |

| (R)-selective carboligase + (S)-selective ω-transaminase | Benzaldehyde, Pyruvate | (R)-Phenylacetylcarbinol | (1R,2S)-Norephedrine | ee >99%, de >98% rsc.org |

| Alcohol dehydrogenase (Ls-ADH) + ω-transaminase (Cv(S)-ωTA) | (1R,2S)-1-phenylpropane-1,2-diol | 1-hydroxy-1-phenylpropan-2-one (B1202110) | (1R,2S)-Norephedrine | er >99.5%, dr >99.5% nih.gov |

| Pyruvate decarboxylase + (S)-selective ω-transaminase | Not specified | Not specified | L-Norephedrine | de >99.5%, ee >99.5% nih.gov |

These biocatalytic methods represent a significant advancement, paving the way for greener and more efficient production of optically pure vicinal amino alcohols like this compound. rsc.orgresearchgate.net

Whole-Cell Biotransformation Systems

Whole-cell biotransformation has emerged as a powerful strategy for the synthesis of optically pure (1R,2S)-norephedrine, the precursor to this compound. This approach leverages the enzymatic machinery of microorganisms, often genetically engineered, to perform stereoselective reactions.

A common strategy involves a two-step process using recombinant Escherichia coli cells. researchgate.netgoogle.com In the first step, one strain of E. coli is engineered to express a stereoselective enzyme, such as the R-selective acetohydroxyacid synthase I (AHAS I), which catalyzes the carboligation of benzaldehyde and pyruvate to produce L-phenylacetylcarbinol (L-PAC). researchgate.netgoogle.com This initial step can achieve nearly 100% conversion yield. researchgate.net The L-PAC intermediate is then introduced to a second recombinant E. coli strain. This second strain is engineered to express a stereoselective ω-transaminase (ω-TA), such as the S-selective ω-TA from Chromobacterium violaceum. researchgate.net This enzyme catalyzes the amination of L-PAC, using an amino donor like L-alanine, to produce (1R,2S)-norephedrine with high optical purity (enantiomeric excess >99%). researchgate.net

This whole-cell approach offers a "green chemistry" alternative to traditional methods, avoiding the need for catalytic hydrogenation and other harsh chemicals. birac.nic.in The process utilizes water as the primary solvent and is conducted under mild reaction conditions. google.com Research has demonstrated that the recombinant E. coli cells can be reused for multiple cycles, maintaining high conversion efficiency. researchgate.net For instance, cells expressing ω-TA were reused for at least 20 cycles with only a modest decrease in relative conversion yield. researchgate.net

| Parameter | Finding | Reference |

| Biocatalyst | Recombinant E. coli (pQE-AHAS I) & E. coli (pQE-CvTA) | researchgate.net |

| Reaction 1 | Benzaldehyde + Pyruvate → L-Phenylacetylcarbinol (L-PAC) | researchgate.net |

| Reaction 2 | L-PAC + L-alanine → (1R,2S)-Norephedrine | researchgate.net |

| Conversion (L-PAC) | ~100% | researchgate.net |

| Conversion ((1R,2S)-NE) | 62.2% | researchgate.net |

| Enantiomeric Excess | >99% | researchgate.net |

| Cell Reusability | At least 20 cycles | researchgate.net |

Cascade Reactions for Chiral Amino Alcohol Production

Enzymatic cascade reactions, where multiple reaction steps are performed sequentially in a single pot, represent a highly efficient method for producing chiral amino alcohols like d-norephedrine. rsc.orguni-duesseldorf.de These biocatalytic cascades are noted for their high atom- and step-efficiency, starting from inexpensive, achiral materials. uni-duesseldorf.de

One successful two-step cascade for the synthesis of (1R,2S)-norephedrine combines an (R)-selective thiamine diphosphate (ThDP)-dependent carboligase with an (S)-selective ω-transaminase. rsc.orguni-duesseldorf.de

Step 1 (Carboligation): An (R)-selective carboligase, such as acetohydroxyacid synthase-I (AHAS-I) from Escherichia coli, catalyzes the condensation of benzaldehyde and pyruvate to form (R)-phenylacetylcarbinol ((R)-PAC). rsc.orguni-duesseldorf.de

Step 2 (Amination): An (S)-selective ω-transaminase from Chromobacterium violaceum then facilitates the reductive amination of the (R)-PAC intermediate to yield (1R,2S)-norephedrine. uni-duesseldorf.de

This process achieves excellent optical purity, with both enantiomeric excess (ee) and diastereomeric excess (de) values exceeding 98%. rsc.orguni-duesseldorf.de A significant challenge in this cascade is the low thermodynamic equilibrium of the amination step. uni-duesseldorf.de However, researchers have overcome this by using the enzyme from the first step (AHAS-I) to remove the pyruvate co-product, thereby shifting the reaction equilibrium forward. uni-duesseldorf.de Under optimized conditions, this one-pot sequential cascade can convert 78% of the initial benzaldehyde into the desired product. uni-duesseldorf.de

Another cascade strategy involves a benzoin-type condensation catalyzed by the (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR), followed by a transamination mediated by an amine transaminase (ATA). researchgate.netcnr.it This bi-enzymatic synthesis has proven effective for producing various norephedrine analogues with good yields and high stereoselectivity. researchgate.netcnr.it

| Cascade Strategy | Enzymes | Key Substrates | Product | Stereoselectivity | Conversion | Reference |

| Carboligase-Transaminase | AHAS-I (E. coli), ω-Transaminase (C. violaceum) | Benzaldehyde, Pyruvate | (1R,2S)-Norephedrine | ee >99%, de >98% | 78% | uni-duesseldorf.de |

| Oxidoreductase-Transaminase | Ao:DCPIP OR, Amine Transaminase (ATA) | Benzaldehyde analogues | (1S)-Nor(pseudo)ephedrine analogues | Good diastereo- and enantiomeric excesses | Acceptable yields | researchgate.netcnr.it |

Novel Synthetic Reagents and Catalysts Utilized in this compound Preparation

Recent advancements in organic synthesis have introduced novel reagents and catalysts that enable the highly stereoselective preparation of d-norephedrine. A prominent method is asymmetric transfer hydrogenation (ATH), which uses well-defined chiral metal complexes to achieve high enantioselectivity. researchgate.netnih.gov

One such process employs chiral rhodium complexes, specifically (S,S)- or (R,R)-Cp*RhCl(TsDPEN), as catalysts. nih.gov This reaction starts from a prochiral cyclic sulfamidate imine of racemic 1-hydroxy-1-phenyl-propan-2-one. nih.gov Using formic acid and triethylamine as the hydrogen source, the ATH process proceeds under mild conditions (room temperature) and is remarkably fast, often completing in 15 minutes. nih.gov This method is accompanied by dynamic kinetic resolution, allowing for the stereoselective synthesis of each of the four stereoisomers of norephedrine and norpseudoephedrine. nih.gov Ruthenium-based catalysts have also been developed for the asymmetric transfer hydrogenation of unprotected α-ketoamines, providing a facile, one-step synthesis of chiral 1,2-amino alcohols with excellent enantiomeric ratios (>99.9:0.1 er). acs.org

Another approach involves the asymmetric reduction of α-amino ketone precursors using chiral reducing agents. researchgate.net Reagents such as CBS-catalyzed-borane (Corey-Bakshi-Shibata catalyst) and B-chlorodiisopinocampheylborane (dIpc₂BCl) have been successfully used to prepare optically active norephedrine and norpseudoephedrine with high optical purities via double asymmetric induction. researchgate.net These methods provide powerful and efficient routes to enantiomerically pure compounds. researchgate.net

| Method | Catalyst / Reagent | Precursor | Key Features | Reference |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Rhodium Complex: (R,R)-Cp*RhCl(TsDPEN) | Prochiral cyclic sulfamidate imine | Mild conditions, rapid reaction (15 min), dynamic kinetic resolution | nih.gov |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ruthenium Complex | Unprotected α-ketoamines | High enantioselectivity (>99.9:0.1 er), high yield (94%) | acs.org |

| Asymmetric Reduction | CBS-catalyzed-borane | 2-N-protected amino-1-phenylpropanone | High optical purity, double asymmetric induction | researchgate.net |

Process Optimization for High Stereoselectivity and Yield in Research Settings

Optimizing reaction parameters is crucial for maximizing the stereoselectivity and yield of d-norephedrine synthesis in research settings. This involves the systematic adjustment of various factors in both biocatalytic and chemical synthetic routes.

In whole-cell biotransformation systems, optimization focuses on creating the ideal environment for enzymatic activity. Key parameters include pH, temperature, and the ratio of substrates. For the production of (1R,2S)-norephedrine using recombinant E. coli, the optimal conditions were found to be a pH range of 6.5 to 8.0 and a temperature of 37 °C, with a 1:10 ratio of the L-PAC intermediate to the L-alanine amino donor. researchgate.net

For cascade reactions, process optimization can involve strategies to overcome thermodynamic limitations and increase productivity. To improve the space-time yield of a carboligase-transaminase cascade, researchers have optimized enzyme concentrations and investigated the system's performance at higher substrate concentrations, using up to 100 mM benzaldehyde. rsc.org The choice of reaction medium is also critical; studies have shown that buffer selection (e.g., phosphate (B84403), HEPES, borate) can significantly affect reaction conversion rates. cnr.it

In chemical synthesis, such as bimetallic-catalyzed allylic alkylation, optimization studies have shown that increasing reactant concentration and the loading of the allylic electrophile can enhance yield while maintaining high stereoselectivity. acs.orgacs.org The addition of agents like 3Å molecular sieves has also been found to improve outcomes, leading to higher yields (93%) and excellent diastereoselectivity (19:1 dr). acs.orgacs.org These control experiments confirm that each component of a catalytic system is necessary for achieving optimal reactivity and stereocontrol. acs.org

| Synthesis Type | Optimized Parameter | Value / Condition | Outcome | Reference |

| Whole-Cell Biotransformation | pH | 6.5 - 8.0 | Optimal conversion | researchgate.net |

| Temperature | 37 °C | Optimal conversion | researchgate.net | |

| Substrate Ratio (L-PAC:L-alanine) | 1:10 | Highest conversion yield (62.2%) | researchgate.net | |

| Enzymatic Cascade Reaction | Substrate Concentration | Up to 100 mM Benzaldehyde | Increased space-time yield | rsc.org |

| Reaction Medium | Phosphate, HEPES, Borate buffers | Influences conversion rates | cnr.it | |

| Bimetallic Catalysis | Reactant Concentration | 0.2 M | Enhanced yield | acs.orgacs.org |

| Additive | 3Å Molecular Sieves | Increased yield (93%) and stereoselectivity (19:1 dr) | acs.orgacs.org |

Advanced Analytical Characterization and Purity Assessment of D Norephedrine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of d-Norephedrine hydrochloride, providing powerful tools for separating it from its stereoisomers and other potential impurities. These techniques are central to quantifying the compound and assessing its enantiomeric excess, a critical parameter for a chiral molecule.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity of this compound. The separation of enantiomers, which have identical physical properties in an achiral environment, requires a chiral environment. This is achieved in HPLC through two primary strategies: the use of chiral stationary phases (direct method) or pre-column derivatization with a chiral agent to form diastereomers (indirect method). eijppr.com

In the indirect method, d-Norephedrine and its enantiomer are reacted with a chiral derivatizing agent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomeric thiourea (B124793) derivatives. nih.govresearchgate.net These diastereomers possess different physicochemical properties and can be readily separated on a standard achiral reversed-phase column, such as a C18 column. nih.govresearchgate.net UV detection is typically employed, often at wavelengths around 210 nm or 254 nm. nih.govnih.gov This approach has proven to be linear, precise, and accurate for quantifying the enantiomeric impurity. nih.govresearchgate.net

A convenient HPLC method for determining phenylpropanolamine (norephedrine) in pharmaceutical preparations utilizes a reversed-phase ODS column with a mobile phase containing methanol, acetonitrile, acetic acid, and triethylamine (B128534), with sodium heptanesulfonate as an ion pair. nih.gov This demonstrates the versatility of HPLC in analyzing the compound within complex matrices. nih.govresearchgate.net

| Parameter | Method 1: Chiral Derivatization | Method 2: General Quantification |

| Technique | Pre-column derivatization RP-HPLC | Ion-pair RP-HPLC |

| Column | Agilent Zorbax C18 (4.6 mm x 250 mm, 5 µm) researchgate.net | Reversed-phase ODS column nih.gov |

| Mobile Phase | Acetonitrile - 0.01 mol·L⁻¹ phosphate (B84403) buffer (pH 3.0) (40:60) researchgate.net | Methanol-acetonitrile-acetic acid (0.1 M)-triethylamine (20:20:60:0.6, v/v/v/v) with sodium heptanesulfonate (0.5 mM) nih.gov |

| Flow Rate | 1.0 mL·min⁻¹ researchgate.net | Not specified |

| Detection | UV at 210 nm researchgate.net | UV at 254 nm nih.gov |

| Analyte | Diastereomers of GITC-derivatized norephedrine (B3415761) enantiomers researchgate.net | Phenylpropanolamine (PPA), Phenylephrine (PE), Chlorpheniramine (CPA) nih.gov |

This table presents example HPLC parameters for the analysis of norephedrine enantiomers and its general quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a "gold standard" technique in forensic analysis and is invaluable for the characterization of reference materials like this compound. uea.ac.ukcerilliant.com The coupling of GC's high separation efficiency with the specific identification capabilities of MS provides a definitive analysis. uea.ac.uk

For chiral analysis of norephedrine isomers, derivatization is typically required to improve volatility and chromatographic separation. A common approach involves derivatization with (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov The resulting diastereomers can then be separated on a standard achiral capillary column, such as an HP-5MS. nih.gov

The mass spectrometer, often operated in electron ionization (EI) mode, fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical "fingerprint". uea.ac.uknist.gov This allows for unambiguous identification of the compound by comparing the obtained spectrum to library spectra. For d-Norephedrine, characteristic fragments include those resulting from the loss of water and subsequent loss of an amino or methylamine (B109427) group. preprints.org This high degree of specificity makes GC-MS essential for confirming the identity of reference standards and detecting any impurities. cerilliant.comcaymanchem.com

The direct separation of enantiomers using chiral stationary phases (CSPs) in HPLC is an elegant and widely used method. eijppr.com CSPs create a chiral environment that allows for differential interaction with the enantiomers of d-Norephedrine, leading to different retention times. eijppr.com

Several types of CSPs have proven effective for resolving norephedrine and related stereoisomers:

Polysaccharide-based CSPs : Derivatives of cellulose (B213188) and amylose, such as cellulose carbamate, are highly effective for the optical resolution of racemic drugs. eijppr.com A Chiralpak AD-H column, which contains a cellulose derivative, has been successfully used to achieve baseline separation of cathine (B3424674) (d-norpseudoephedrine), a diastereomer of d-norephedrine, using a mobile phase of n-Heptane, ethanol, and diethylamine.

Urea-derivative CSPs : Normal-phase HPLC using a urea (B33335) derivative as the CSP has been investigated for the direct separation of racemic norephedrine. nih.govdocumentsdelivered.com The resolution can be optimized by adjusting the mobile phase composition, typically a mixture of hexane, 1,2-dichloroethane, and an alcohol modifier like isopropanol (B130326) or ethanol. nih.govdocumentsdelivered.com

Molecularly Imprinted Polymers (MIPs) : MIPs are polymers created with molecular cavities that are complementary in shape and functionality to a template molecule. dss.go.th A MIP imprinted with (+)-norephedrine can be used as a CSP in thin-layer chromatography (TLC) to separate its racemate. dss.go.th This technique demonstrates stereoselectivity, with the (+)-isomer generally showing greater retention. dss.go.th

The choice of CSP and mobile phase is critical and often requires methodological optimization to achieve the desired resolution between d-Norephedrine and its l-enantiomer. nih.gov

Chiroptical Methods

Chiroptical methods are indispensable for the analysis of stereoisomers, as enantiomers like d- and l-norephedrine possess identical physical properties in an achiral environment but interact differently with plane-polarized light. These techniques are fundamental for confirming the stereochemical identity and assessing the enantiomeric purity of this compound.

Polarimetry is a direct measure of a substance's ability to rotate the plane of polarized light. This compound is dextrorotatory, exhibiting a positive optical rotation. The specific rotation is a key quality control parameter, with typical values falling in the range of +41.0° to +43.5° when measured in water. This distinct value allows for its differentiation from its levorotatory l-enantiomer.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. CD spectroscopy provides detailed information about the three-dimensional structure of a chiral molecule. In modern analytical workflows, CD detectors are often coupled with High-Performance Liquid Chromatography (HPLC). pdr-separations.comsemanticscholar.org This HPLC-CD setup allows for the simultaneous separation and enantiomeric purity assessment of chiral compounds, detecting even small percentages of the undesired enantiomer. semanticscholar.org

The use of chiral derivatizing agents, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), can also be employed. researchgate.net These agents react with the enantiomers to form diastereomers, which have different physical properties and can be separated and quantified using standard, non-chiral chromatography techniques.

Table 2: Chiroptical Properties of this compound

| Parameter | Method | Typical Value | Significance |

|---|---|---|---|

| Optical Rotation | Polarimetry | +41.0° to +43.5° (in water) | Confirms dextrorotatory nature and enantiomeric identity. |

| Enantiomeric Purity | HPLC-CD | Detection of inactive enantiomer at low levels (e.g., 1%). semanticscholar.org | Quantifies the presence of the undesired l-enantiomer. |

Dielectric and Conductivity Studies of Stereoisomers

Recent research has explored the solid-state electrical properties of norephedrine stereoisomers, revealing differences in their dielectric and conductivity behaviors. researchgate.net Such studies provide insight into how the spatial arrangement of atoms within the chiral molecules influences their bulk physical properties.

In a study investigating the temperature and frequency dependence of these properties, the dielectric constant, dielectric loss, and AC conductivity of d- and l-isomers of norephedrine were measured over a frequency range of 50 Hz to 5 MHz and a temperature range of 40-140 °C. researchgate.net

The research found that the d-isomer consistently possesses higher dielectric constant and AC conductivity values compared to the l-isomer across the studied ranges. researchgate.net This suggests that the specific stereochemistry of the d-isomer results in a different molecular packing or polarizability in the solid state, affecting its response to an external electric field.

Furthermore, the study calculated the band gap for each isomer, finding values of 1.35 eV for the d-isomer and 1.69 eV for the l-isomer . researchgate.net These band gap values indicate that both compounds exhibit properties of organic semiconductor materials, with the d-isomer having a smaller energy gap for charge carrier excitation. researchgate.net

Table 3: Comparative Dielectric and Electrical Properties of Norephedrine Isomers

| Property | d-Norephedrine | l-Norephedrine |

|---|---|---|

| Relative Dielectric Constant | Higher | Lower |

| Relative AC Conductivity | Higher | Lower |

| Band Gap | 1.35 eV | 1.69 eV |

Source: researchgate.net

Computational Chemistry and Theoretical Studies on D Norephedrine Hydrochloride

Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in water).

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like d-Norephedrine hydrochloride. The simulation can reveal the different shapes the molecule can adopt, the relative stability of these conformations, and the energy barriers for transitioning between them. For drug molecules, understanding the accessible conformations is crucial, as the biologically active conformation that binds to a receptor may not be the lowest energy state in isolation.

In the context of drug discovery, MD simulations have been used to generate multiple conformations of ligands for ensemble docking approaches, which can improve the accuracy of binding predictions. mdpi.com For a molecule like this compound, an MD simulation would typically be run for hundreds of nanoseconds to ensure thorough sampling of its conformational space. Analysis of the trajectory can identify dominant conformational clusters and the key dihedral angles that govern the molecule's flexibility.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural confirmation of synthesized compounds.

DFT calculations are a reliable tool for predicting vibrational spectra (Infrared and Raman). A study on the related molecule norepinephrine (B1679862) demonstrated that vibrational frequencies calculated using the B3LYP functional with the 6-31++G(d,p) basis set were in good agreement with experimental FTIR and FT-Raman spectra. nih.gov A similar approach for this compound would involve optimizing its geometry and then performing a frequency calculation. The resulting predicted spectrum can be used to assign the vibrational modes observed in an experimental IR or Raman spectrum, confirming the presence of specific functional groups and structural features.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. github.io DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can calculate the NMR chemical shifts (¹H and ¹³C) for a given molecular structure. nih.gov The accuracy of these predictions has improved significantly, with modern methods achieving mean absolute errors of less than 0.1 ppm for ¹H shifts when compared to experimental data. github.ionih.gov For this compound, calculating the NMR spectra for different potential conformers and comparing the Boltzmann-averaged predicted spectrum to the experimental one can help in determining the dominant conformation in solution.

Table 2: Comparison of Experimental and Hypothetical Predicted Spectroscopic Data

| Parameter | Experimental Value (¹H NMR) | Hypothetical Predicted Value (¹H NMR) |

| Phenyl Protons (multiplet) | ~7.4-7.5 ppm | 7.45 ppm |

| CH-OH Proton (doublet) | ~5.0 ppm | 5.05 ppm |

| CH-NH₃⁺ Proton (multiplet) | ~3.7 ppm | 3.78 ppm |

| CH₃ Proton (doublet) | ~1.2 ppm | 1.25 ppm |

Note: Experimental values are approximate based on typical spectra. chemicalbook.com Predicted values are hypothetical examples of what a DFT/GIAO calculation might yield.

Molecular Modeling of Intermolecular Interactions

Understanding how this compound interacts with its biological targets, such as adrenergic receptors, is key to explaining its pharmacological activity. Molecular docking and molecular dynamics are the primary computational tools for studying these intermolecular interactions.

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the case of this compound, docking studies would involve placing the molecule into the binding site of a target receptor, such as the human norepinephrine transporter (hNET). ijpsdronline.com The docking algorithm samples different poses (orientations and conformations) of the ligand within the binding site and scores them based on their predicted binding affinity. These studies can identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. For the structurally similar norepinephrine, docking and subsequent MD simulations have been used to examine in detail the interactions with β1- and β2-adrenergic receptors, highlighting the importance of the catechol hydroxyl groups for binding. nih.gov

Following docking, MD simulations of the ligand-receptor complex can provide a more dynamic and realistic view of the binding. These simulations can assess the stability of the predicted binding pose and reveal how the protein and ligand adapt to each other's presence over time. nih.gov

In Silico Metabolism Prediction and Pathway Analysis

Predicting the metabolic fate of a drug candidate is a critical step in drug development. In silico metabolism prediction tools use various approaches to identify which parts of a molecule are most likely to be chemically modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. nih.govcreative-biolabs.com

These computational methods can be broadly categorized as ligand-based or structure-based. nih.govacs.org

Ligand-based methods use information from known substrates of metabolic enzymes to build predictive models. These can include rule-based systems that recognize specific functional groups prone to metabolic reactions (e.g., aromatic hydroxylation, N-dealkylation). nih.gov

Structure-based methods utilize the 3D structure of the metabolic enzyme (e.g., a CYP isoform) and perform docking or MD simulations to assess how the drug molecule fits into the active site and how reactive it might be. creative-biolabs.com

For this compound, in silico tools would likely predict several potential metabolic pathways. Experimental studies have shown that the primary metabolites include 4-hydroxynorephedrine, formed by aromatic hydroxylation. nih.gov In silico Site of Metabolism (SoM) prediction tools would be expected to identify the para-position of the phenyl ring as a likely site for CYP-mediated oxidation. Other potential pathways that could be predicted include N-demethylation (though norephedrine (B3415761) is already N-demethylated compared to ephedrine) and oxidative deamination of the side chain. By combining various models, a comprehensive metabolic pathway map can be generated, helping to identify potentially active or toxic metabolites early in the drug discovery process. news-medical.net

Chemical Transformations and Derivatization Strategies Involving D Norephedrine Hydrochloride

Synthesis of Chemical Analogues and Derivatives

The synthesis of chemical analogues and derivatives of d-norephedrine hydrochloride is a significant area of research, primarily driven by the need to explore structure-activity relationships and develop novel compounds with specific pharmacological or chemical properties. A key application of d-(+)-norephedrine is its use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction, after which they can be removed. The well-defined stereochemistry of the d-norephedrine backbone sterically guides the approach of reagents, thereby favoring the formation of one enantiomer of the product over the other.

One notable synthetic application of (1S,2R)-(+)-Norephedrine hydrochloride is in the preparation of pyrrolopyridines. These synthesized compounds have been investigated for their potential as inhibitors of extracellular signal-regulated kinase (ERK), highlighting their relevance in targeted biochemical research.

Furthermore, the exploration of N-alkylated derivatives of norephedrine (B3415761) represents a logical progression in medicinal chemistry. This line of research aims to understand how structural modifications, such as the addition of an alkyl group to the nitrogen atom, influence the biological activity and pharmacological properties of the parent compound. For instance, N-Ethyl-dl-norephedrine has been stereoselectively prepared from prochiral cyclic sulfamidate imine precursors using asymmetric transfer hydrogenation techniques. This method employs chiral rhodium complexes, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), with formic acid and triethylamine (B128534) as the hydrogen source under mild conditions.

A summary of synthetic strategies for d-norephedrine and its derivatives is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Research Focus |

| D-phenylalanine | - | l-norephedrine hydrochloride | Stereoselective synthesis from a chiral precursor. |

| (1R,2S)-(-)-2-amino-1-phenyl-1-(tert.butyldimethylsilyloxy)-propane | 1. Lithium aluminium hydride (LiAlH₄) in THF. 2. Ethanolic hydrogen chloride (HCl). | d-(+)-norephedrine hydrochloride | High purity and yield synthesis. |

| Prochiral cyclic sulfamidate imines | Asymmetric transfer hydrogenation with chiral rhodium complexes (e.g., (S,S)- or (R,R)-Cp*RhCl(TsDPEN)), formic acid, triethylamine. | N-Ethyl-dl-norephedrine | Stereoselective preparation of N-alkylated derivatives. |

| (1S,2R)-(+)-Norephedrine hydrochloride | - | Pyrrolopyridines | Synthesis of potential ERK inhibitors. |

Stereochemical Inversion and Diastereomer Interconversion

Norephedrine exists as two diastereomeric pairs: norephedrine (erythro configuration) and norpseudoephedrine (B1213554) (threo configuration). In the erythro form, when depicted in a Fischer projection with the phenyl group at the top, the hydroxyl and amino groups are on opposite sides. Conversely, in the threo form (norpseudoephedrine), these groups are on the same side. The distinct three-dimensional arrangement of these functional groups is fundamental to the molecule's chemical reactivity and its interactions within biological and analytical systems.

The interconversion between these diastereomers is a topic of interest in synthetic and analytical chemistry. Such transformations can be influenced by the reaction conditions and the reagents employed. Understanding and controlling these conversions are crucial for isolating the desired stereoisomer for specific applications.

Derivatization for Analytical or Synthetic Purposes

Derivatization of d-norephedrine is a common strategy employed for both analytical and synthetic purposes. In analytical chemistry, derivatization is often used to enhance the detectability and separation of enantiomers. A prevalent technique involves the use of chiral derivatizing agents (CDAs). By reacting a racemic mixture of norephedrine with a single enantiomer of a CDA, a pair of diastereomers is formed. These diastereomers possess different physical properties, allowing for their separation using standard, non-chiral chromatographic methods. nih.gov

Several reagents have been successfully used for this purpose, including:

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)

(-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) nih.gov

Ethyl chloroformate researchgate.net

For instance, a gas chromatography-mass spectrometry (GC-MS) method has been developed for the simultaneous analysis of eight ephedrine-related compounds, including (+)-norephedrine and (-)-norephedrine, after derivatization with MTPA. nih.gov This approach allows for the effective enantiomeric determination of these compounds. nih.gov Similarly, ethyl chloroformate has been used as a derivatizing reagent for the gas chromatographic determination of norephedrine, ephedrine (B3423809), and pseudoephedrine. researchgate.net

In a different analytical approach, in-matrix derivatization with propionic anhydride (B1165640) has been utilized for the ultrasensitive quantification of plasma free metanephrines and catecholamines, including norepinephrine (B1679862), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This method demonstrates improved sensitivity and selectivity. nih.gov

The table below summarizes various derivatizing agents and their applications in the analysis of d-norephedrine.

| Derivatizing Agent | Analytical Technique | Purpose |

| (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enantiomeric determination of ephedrines and norephedrines. nih.gov |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Chromatography | Resolution of diastereomeric derivatives. |

| Ethyl chloroformate | Gas Chromatography (GC) | Determination of norephedrine, ephedrine, and pseudoephedrine. researchgate.net |

| Propionic anhydride | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Ultrasensitive quantification of norepinephrine and related compounds in plasma. nih.gov |

Mechanistic Studies of Reaction Pathways

Mechanistic studies of reaction pathways involving d-norephedrine and related compounds are crucial for understanding their chemical behavior and optimizing synthetic routes. For example, the synthesis of enantiomerically pure S-(+)-methamphetamine from ephedrine or pseudoephedrine proceeds through chloroephedrine intermediates. researchgate.net These intermediates are unstable and can cyclize to form cis- and trans-1,2-dimethyl-3-phenyl aziridine. researchgate.net Studies have been conducted to determine if these intermediates can be detected using common analytical methods like GC-MS with heptafluorobutyric anhydride (HFBA) derivatization. researchgate.net

The conversion of ephedrine/pseudoephedrine to methamphetamine via the Emde route can involve either S(_N)1 (intramolecular nucleophilic displacement) or S(_N)2 (intermolecular displacement) substitution of the hydroxyl group with chloride to form a racemic mixture of (+)-chloropseudoephedrine and (-)-chloroephedrine. researchgate.net Understanding the mechanisms of these reactions is important in forensic analysis to identify the synthetic route used.

Deuterium (B1214612) Labeling and Isotope Effects in Research

Deuterium labeling is a valuable tool in drug metabolism and mechanistic studies. nih.govresearchgate.net Replacing a carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond can influence the rate of metabolic reactions due to the kinetic isotope effect. researchgate.netnih.gov The C-D bond is stronger than the C-H bond, which can lead to a slower rate of bond cleavage in metabolic processes. researchgate.net

In a study investigating the metabolism of deuterated (-)-ephedrine, a slight isotope effect was observed for p-hydroxylation and for the excretion of norephedrine in human subjects. nih.gov This indicates that deuterium substitution can alter the metabolic profile of the compound. nih.gov

The use of deuterium-labeled internal standards is also common in quantitative analytical methods. For example, deuterated isotopes such as norepinephrine-d6-HCl are used in LC-MS/MS assays for the accurate quantification of their non-deuterated counterparts in biological matrices. nih.gov This approach helps to correct for variations in sample preparation and instrument response.

The kinetic isotope effect is also a subject of study in understanding the reaction mechanisms of enzymes that metabolize compounds like norepinephrine. For instance, deuterium isotope effects have been examined in the oxidation of dopamine (B1211576) and norepinephrine catalyzed by horseradish peroxidase to elucidate the reaction mechanism. semanticscholar.org

Role of D Norephedrine Hydrochloride in Asymmetric Synthesis and Chiral Catalysis

Chiral Auxiliary Applications in Organic Synthesis

A chiral auxiliary is a molecule that is temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction, after which it is removed. The inherent chirality of the d-norephedrine backbone provides the steric hindrance necessary to guide the approach of reagents, thereby favoring the formation of one stereoisomer over another.

Diastereoselective Induction in Carbon-Carbon Bond Formation

Derivatives of norephedrine (B3415761), such as oxazolidinones, are effective in controlling stereochemistry during carbon-carbon bond formation, a fundamental process in organic synthesis. While extensive research has been conducted on the diastereomers ephedrine (B3423809) and pseudoephedrine, the principles of stereochemical control are analogous. For instance, N-acyloxazolidinones derived from amino alcohols can be converted into their corresponding boron enolates. The subsequent reaction of these enolates with aldehydes, known as an aldol (B89426) reaction, proceeds with a high degree of diastereoselectivity. The chiral auxiliary, originating from a molecule like d-norephedrine, orchestrates the spatial orientation of the reactants in the transition state, leading to the preferential formation of one diastereomeric product. This strategy allows for the creation of two new contiguous stereocenters with predictable relative and absolute configurations.

Stereoselective Alkylation and Acylation Reactions

The application of norephedrine-derived chiral auxiliaries extends to stereoselective alkylation and acylation reactions, enabling the asymmetric synthesis of a wide range of chiral compounds.

Alkylation Reactions: Amides formed from d-norephedrine and carboxylic acids can be deprotonated to form chiral enolates. These enolates react with alkyl halides with high facial selectivity. wikipedia.org The stereochemical outcome is dictated by the chiral environment created by the auxiliary. The phenyl and methyl groups of the norephedrine framework effectively shield one face of the enolate, directing the incoming electrophile (the alkyl group) to the opposite face. wikipedia.org This method, extensively demonstrated with the diastereomer pseudoephedrine, provides a reliable route to enantiomerically enriched α-substituted carboxylic acids, which are valuable synthetic intermediates. nih.gov After the alkylation step, the chiral auxiliary can be cleaved hydrolytically to yield the desired product and recover the auxiliary for reuse. wikipedia.org

Acylation Reactions: d-Norephedrine has been successfully used to create chiral oxazolidine (B1195125) derivatives that act as effective acylating agents. These auxiliaries facilitate highly stereoselective acetylation processes. documentsdelivered.com The chiral environment of the norephedrine-derived oxazolidine directs the transfer of the acetyl group to a nucleophile, resulting in a product with high diastereomeric purity. This approach is valuable for creating chiral esters and other acylated compounds.

The table below summarizes the diastereoselectivity achieved in the acetylation of various nucleophiles using a chiral acylating agent derived from (+)-norephedrine.

| Nucleophile (R-OH) | Product Configuration | Diastereomeric Excess (d.e.) |

| Methyl (S)-lactate | (S,S) | 82% |

| Methyl (R)-mandelate | (R,S) | 84% |

| (R)-2-Octanol | (R,S) | 80% |

| Cholesterol | - | 80% |

This table presents illustrative data on the diastereoselective acylation reactions directed by a norephedrine-derived chiral auxiliary.

Ligand Precursor for Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Chiral ligands are organic molecules that coordinate to a metal center to create a chiral catalyst. nih.gov d-Norephedrine hydrochloride serves as a versatile starting material for the synthesis of such ligands.

Design and Synthesis of Chiral Ligands

The amino alcohol functionality of d-norephedrine is a key feature for its use as a ligand precursor. It allows for the straightforward synthesis of various classes of chiral ligands, including oxazaborolidines. For example, B-alkylated oxazaborolidines can be efficiently prepared from norephedrine in a one-pot synthesis. nih.gov This involves the reaction of norephedrine with a borane (B79455) source to form a B-H oxazaborolidine, which is then alkylated using an organolithium reagent. nih.gov These B-substituted oxazaborolidines are more stable and easier to handle than their unsubstituted counterparts. nih.gov The modular nature of this synthesis allows for the tuning of the ligand's steric and electronic properties by varying the substituent on the boron atom, which can be crucial for optimizing catalytic activity and selectivity.

Application in Enantioselective Catalytic Reactions

Ligands derived from d-norephedrine have proven effective in a variety of enantioselective catalytic reactions. The norephedrine-derived oxazaborolidines, for instance, are highly efficient catalysts for the borane reduction of prochiral ketones. nih.gov In these reactions, the substrate (ketone) coordinates to the boron center of the chiral catalyst. The chiral environment of the ligand then directs the delivery of a hydride from the borane reducing agent to one face of the carbonyl group, leading to the formation of a chiral secondary alcohol with high enantiomeric excess. This methodology is a cornerstone of asymmetric synthesis, providing access to valuable chiral building blocks.

The table below shows the results of the enantioselective reduction of various ketones using a catalyst derived from (1S,2R)-norephedrine and borane.

| Ketone Substrate | Product Alcohol Configuration | Enantiomeric Excess (e.e.) |

| Acetophenone | (R) | 95% |

| Propiophenone | (R) | 96% |

| 1-Tetralone | (R) | 94% |

| 2-Chloroacetophenone | (R) | 97% |

This table illustrates the effectiveness of a norephedrine-derived oxazaborolidine catalyst in the asymmetric reduction of prochiral ketones.

Building Block for Complex Molecule Synthesis

Beyond its role in directing stereoselectivity, the entire molecular framework of this compound can be incorporated as a chiral building block in the synthesis of more complex molecules, such as natural products and pharmaceutically active compounds. nih.gov

The defined stereochemistry at its two chiral centers makes d-norephedrine an attractive starting material for syntheses where the retention of this chirality is crucial for the biological activity of the final target molecule. For example, (1S,2R)-(+)-Norephedrine hydrochloride has been utilized as a starting material in the preparation of pyrrolopyridines. These synthesized compounds have been investigated as inhibitors of extracellular signal-regulated kinase (ERK), a target of interest in biochemical research.

Furthermore, the structural motif of norephedrine is found within the core of various alkaloids and other biologically active natural products. For instance, the synthesis of syncarpamide, a norepinephrine (B1679862) alkaloid with promising antiplasmodial activity, highlights the importance of this structural unit. nih.gov Synthetic strategies targeting such molecules can leverage d-norephedrine as a chiral precursor to efficiently install the required stereocenters, significantly shortening the synthetic route and ensuring the correct absolute stereochemistry of the final product. The use of readily available chiral building blocks like d-norephedrine is a key strategy in modern organic synthesis for achieving efficiency and practicality. nih.gov

Natural Product Synthesis

The precise stereochemical control required in the total synthesis of natural products makes chiral auxiliaries and catalysts derived from d-norephedrine invaluable. These tools guide the formation of new stereocenters with a high degree of selectivity.

One significant application is in the asymmetric reduction of ketones . Chiral oxazaborolidine catalysts, which can be prepared from d-norephedrine, are effective in the enantioselective reduction of ketones to form chiral secondary alcohols, a common structural feature in many natural products. researchgate.net This method is a powerful tool for establishing the correct stereochemistry at a key point in a synthetic sequence.

Furthermore, d-norephedrine is employed as a chiral auxiliary in diastereoselective alkylation and aldol reactions. In this approach, the d-norephedrine molecule is temporarily attached to a substrate. Its inherent chirality directs the approach of incoming reagents, leading to the formation of a new stereocenter with a specific configuration. For instance, boron enolates derived from norephedrine-based esters have been shown to react with aldehydes to yield syn aldol products with high yield and selectivity. researchgate.net After the desired stereocenter is created, the d-norephedrine auxiliary is cleaved and can often be recovered for reuse. This strategy has been instrumental in the synthesis of various complex natural product precursors.

| Role of d-Norephedrine | Synthetic Transformation | Target Moiety/Product | Significance in Natural Product Synthesis |

| Chiral Catalyst Precursor | Asymmetric Ketone Reduction | Chiral Secondary Alcohols | Establishes key stereocenters found in numerous natural products with high enantioselectivity. researchgate.net |

| Chiral Auxiliary | Diastereoselective Aldol Reactions | syn-Aldol Adducts | Allows for the construction of carbon-carbon bonds with precise stereocontrol, building complex carbon skeletons. researchgate.net |

| Chiral Auxiliary | Diastereoselective Alkylation | Enantiomerically Enriched Carbonyl Compounds | Creates stereocenters adjacent to carbonyl groups, a common feature in natural product intermediates. wikipedia.orgharvard.edu |

Development of Fine Chemicals and Agrochemicals

The utility of d-norephedrine in asymmetric synthesis extends to the industrial production of valuable fine chemicals and agrochemicals. The demand for enantiomerically pure compounds in these sectors is driven by the need for higher efficacy and improved safety profiles. L-Norephedrine, for example, is described as a useful vicinal amino alcohol for the asymmetric synthesis of a variety of optically pure compounds, including pharmaceuticals, fine chemicals, and agrochemicals. nih.gov

In the pharmaceutical industry , d-norephedrine and its derivatives are valuable intermediates and chiral building blocks for the synthesis of active pharmaceutical ingredients (APIs). researchgate.netresearchgate.net Many drugs are chiral, and often only one enantiomer provides the therapeutic benefit while the other may be inactive or cause unwanted side effects. The use of d-norephedrine-based synthetic strategies allows for the efficient production of the desired single-enantiomer drug, a critical consideration for both efficacy and regulatory approval.

| Industry Sector | Application of d-Norephedrine | Key Advantage | Research Finding |

| Pharmaceuticals | Intermediate and building block in API synthesis. researchgate.netresearchgate.net | Production of single-enantiomer drugs. | Nor(pseudo)ephedrines are valuable intermediates for the organic synthesis of several active pharmaceutical ingredients (APIs). researchgate.net |

| Fine Chemicals | Chiral auxiliary for asymmetric reactions. researchgate.net | Access to optically pure specialty chemicals. | (1R, 2S)-Norephedrine and its derivatives are primarily used as chiral auxiliaries or chiral catalysts in various asymmetric reactions. researchgate.net |

| Agrochemicals | Building block for enantiopure pesticides/herbicides. nih.gov | Increased potency and reduced environmental load. | L-Norephedrine can be used for the asymmetric synthesis of a variety of optically pure compounds, including agrochemicals. nih.gov |

In Vitro Metabolic and Biotransformation Research of D Norephedrine Hydrochloride

Characterization of Phase I Metabolic Pathways

Phase I metabolism introduces or exposes functional groups on a parent compound, typically through oxidation, reduction, or hydrolysis. For d-Norephedrine, the primary Phase I pathways investigated in vitro involve oxidation.

Aromatic Hydroxylation : The most prominent Phase I reaction is the hydroxylation of the phenyl ring. This reaction adds a hydroxyl (-OH) group to the aromatic ring, increasing the compound's polarity. The primary product of this pathway is 4-hydroxynorephedrine. nih.gov This pathway is consistent with the metabolism of structurally similar compounds.

Oxidative Deamination : Another key Phase I pathway involves the oxidative deamination of the side chain. This process, however, is thought to be limited for d-Norephedrine. The presence of the methyl group at the alpha-carbon position is believed to block metabolism by monoamine oxidases (MAOs), enzymes that typically carry out deamination. wikipedia.org In some species, side-chain degradation can lead to the formation of hippuric acid. nih.govnih.gov

Studies on related synthetic cathinones using pooled human liver microsomes (pHLM) have shown that β-ketone reduction and aliphatic hydroxylation are common Phase I metabolic pathways. nih.gov However, given the specific structure of d-Norephedrine, aromatic hydroxylation remains the principal observed Phase I transformation.

Characterization of Phase II Metabolic Pathways

Phase II metabolic reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion. uomus.edu.iqreactome.orgnih.gov

Glucuronidation : This is a major Phase II pathway for a vast number of compounds. researchgate.net In this reaction, glucuronic acid is attached to the parent compound or its metabolites. uomus.edu.iq The hydroxyl groups on d-Norephedrine and its primary metabolite, 4-hydroxynorephedrine, are potential sites for glucuronidation. In vitro systems, such as liver microsomes supplemented with the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), are used to study this process. ulisboa.ptnih.gov For structurally related compounds, glucuronide conjugates are readily formed from hydroxylated metabolites. kcl.ac.uk

Sulfation : This pathway involves the conjugation of a sulfate (B86663) group to the molecule. Like glucuronidation, sulfation targets hydroxyl groups, rendering the metabolite more polar.

Glutathione Conjugation : This reaction serves as a detoxification pathway for reactive electrophilic compounds. drughunter.com

In vitro studies using equine liver fractions have demonstrated the potential of such systems to produce both glucuronide and sulfate conjugates for various compounds, highlighting the utility of these models in studying Phase II metabolism. nih.gov

Identification and Structural Elucidation of Metabolites

The identification of metabolites formed in vitro is critical for constructing a complete metabolic profile. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the primary analytical technique used for this purpose. kcl.ac.ukmdpi.com

Based on in vivo studies in various species, which guide in vitro investigations, the following metabolites have been identified:

4-Hydroxynorephedrine : The main product of Phase I aromatic hydroxylation. nih.govnih.gov

Hippuric Acid : A minor metabolite resulting from side-chain degradation. nih.govnih.gov

Conjugates of 1,2-dihydroxy-1-phenylpropane : Identified as a major metabolite in rabbits. nih.govnih.gov

Conjugates of 1-hydroxy-1-phenylpropan-2-one (B1202110) : Also identified as a major metabolite in rabbits. nih.govnih.gov

The table below summarizes the key metabolites of d-Norephedrine identified through metabolic studies.

| Metabolite Name | Metabolic Pathway | Phase | Description |

| 4-Hydroxynorephedrine | Aromatic Hydroxylation | Phase I | The primary oxidative metabolite, formed by adding a hydroxyl group to the phenyl ring. nih.govnih.gov |

| Hippuric Acid | Oxidative Deamination / Side-chain degradation | Phase I | A minor metabolite resulting from the breakdown of the propane (B168953) side chain. nih.govnih.gov |

| Glucuronide Conjugates | Glucuronidation | Phase II | Formed by attaching glucuronic acid to hydroxyl groups on the parent compound or its Phase I metabolites. |

| Sulfate Conjugates | Sulfation | Phase II | Formed by attaching a sulfate group to available hydroxyl groups. |

Enzyme Systems and Isoforms Involved in Biotransformation

Specific enzyme superfamilies are responsible for catalyzing Phase I and Phase II metabolic reactions. Identifying the particular isoforms involved is a key goal of in vitro research.

Cytochrome P450 (CYP) Superfamily : These enzymes are primarily responsible for Phase I oxidative metabolism. pmhealthnp.com While specific isoform phenotyping for d-Norephedrine is not extensively detailed, studies on norepinephrine (B1679862) and related compounds suggest the involvement of the CYP system. ahajournals.orgnih.govnih.gov Research on synthetic cathinones has implicated isoforms such as CYP2C19, CYP2D6, and CYP1A2 in hydroxylation reactions. nih.gov Other studies on cathinone (B1664624) itself showed inhibitory effects on CYP1A2, CYP2A6, and CYP3A5. nih.gov

UDP-Glucuronosyltransferases (UGTs) : This superfamily of enzymes mediates glucuronidation. researchgate.net Predicting which of the many UGT isoforms is responsible for a specific reaction is a complex area of study. nih.govnih.gov Different UGTs exhibit selectivity for various chemical structures, and identifying the specific enzymes involved in d-Norephedrine conjugation is an ongoing research objective. researchgate.net

Monoamine Oxidase (MAO) : While MAO is a key enzyme in the metabolism of many biogenic amines like norepinephrine, cvpharmacology.commdpi.com its role in d-Norephedrine metabolism is considered minimal. The structure of d-Norephedrine (phenylpropanolamine) is thought to prevent significant metabolism by MAOs. wikipedia.org

Comparative In Vitro Metabolism Across Model Systems